1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Descripción
The compound 1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 4-butylphenyl group at position 1 and a 1-(2-methylallyl)-1H-benzimidazol-2-yl moiety at position 4.
Propiedades
IUPAC Name |
1-(4-butylphenyl)-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O/c1-4-5-8-19-11-13-21(14-12-19)27-17-20(15-24(27)29)25-26-22-9-6-7-10-23(22)28(25)16-18(2)3/h6-7,9-14,20H,2,4-5,8,15-17H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRZWUDEMFZILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that has garnered attention due to its complex structure and potential biological activities. This compound features a pyrrolidine core, a benzoimidazole moiety, and a butylphenyl substituent, which are often associated with various pharmacological properties.
Structural Overview
The structural characteristics of 1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can be summarized as follows:
| Component | Description |
|---|---|
| Pyrrolidine Core | A five-membered ring that contributes to the compound's biological activity. |
| Benzoimidazole Moiety | Known for its role in antitumor and antimicrobial activities. |
| Butylphenyl Group | Enhances lipophilicity, potentially improving bioavailability. |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
Antitumor Activity
Research has shown that compounds containing benzoimidazole structures often possess antitumor properties. For instance, derivatives of benzimidazole have been reported to inhibit cell proliferation in various cancer cell lines. The specific compound under discussion has not yet been extensively studied in this context, but its structural similarities to known antitumor agents suggest potential efficacy.
Antimicrobial Activity
The antimicrobial properties of compounds with similar structures have been documented. For example, studies involving benzimidazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with DNA or RNA synthesis, leading to cell death.
The biological action of 1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one may involve:
- DNA Binding: Similar compounds have shown the ability to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes.
- Enzyme Inhibition: The compound may act by inhibiting specific enzymes involved in cellular processes, which could lead to reduced tumor growth or microbial viability.
Comparative Analysis
To highlight the unique features of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-methylphenyl)-4-(1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | Similar core but different substituents | Potential antitumor activity |
| 3-(4-butoxyphenyl)-5-methylbenzo[d]imidazole | Different substituent on the imidazole ring | Antimicrobial properties |
| 4-benzoyl-N-methylpyrrolidin-2-one | Lacks the benzoimidazole moiety | Focused on different therapeutic areas |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
- Target Compound : 4-Butylphenyl group at position 1.
- Analogues :
- 1-(3,5-Dichloro-2-hydroxyphenyl)-4-(5-fluoro-1H-benzimidazol-2-yl)pyrrolidin-2-one (): Exhibits potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 8.2 µM), attributed to electron-withdrawing Cl and F groups enhancing bioactivity .
- 1-(2-Hydroxyphenyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one (): Lower anticancer activity (IC₅₀ > 50 µM), suggesting hydroxyl groups may reduce potency compared to halogenated derivatives .
- 1-(4-Methoxyphenyl)-4-(1H-benzimidazol-2-yl)pyrrolidin-2-one (): Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .
Benzimidazole Modifications
- Target Compound : 2-Methylallyl group on the benzimidazole nitrogen.
- 4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one (): Lacking N-substituents, this compound shows moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus) .
Additional Heterocyclic Components
- Target Compound: No additional heterocycles beyond benzimidazole and pyrrolidinone.
- Analogues :
- 5-Aryl-4-(1H-benzimidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one (): Incorporates a thiazole-naphthalene system, demonstrating broad-spectrum antibacterial activity (MIC = 8–16 µg/mL) due to enhanced π-π stacking with bacterial targets .
- 1-(4-(Naphthalen-2-yl)thiazol-2-yl) derivatives (): Show antifungal activity (IC₅₀ = 12.5 µg/mL against C. albicans), likely due to thiazole-mediated disruption of fungal membranes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
